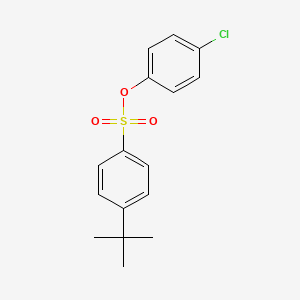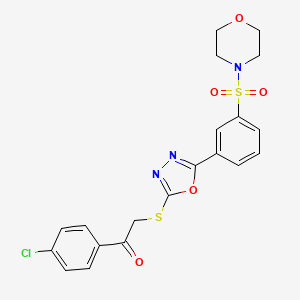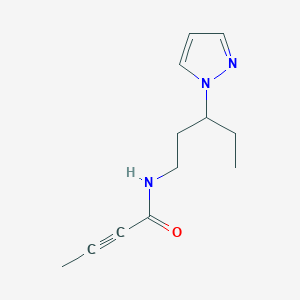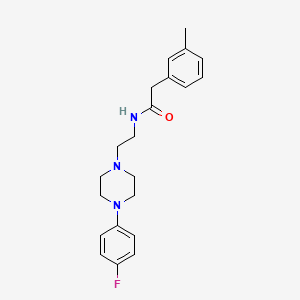![molecular formula C18H14N2O2S B2853728 2-(2-hydroxyphenyl)-9-methyl-3,5-dihydro-4H-chromeno[2,3-d]pyrimidine-4-thione CAS No. 902941-23-5](/img/new.no-structure.jpg)
2-(2-hydroxyphenyl)-9-methyl-3,5-dihydro-4H-chromeno[2,3-d]pyrimidine-4-thione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “2-(2-hydroxyphenyl)-9-methyl-3,5-dihydro-4H-chromeno[2,3-d]pyrimidine-4-thione” is a pyrimidine derivative. Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .
Synthesis Analysis
The synthesis of pyrimidine derivatives like this compound often involves the Knoevenagel-Michael cyclocondensation of barbituric acid/1,3-dimethylbarbituric acid, malononitrile, and arylaldehyde derivatives . This process is used to construct a multicomponent green tandem method for the metal-free synthesis of pyrano[2,3-d]pyrimidine scaffolds . The reaction is carried out at room temperature in aqueous ethanol, with photo-excited state functions generated from Na2 eosin Y employed as direct hydrogen atom transfer (HAT) catalysts by visible light mediated in the air atmosphere .Molecular Structure Analysis
Computational tools are often used to investigate the molecular and electronic behavior of pyrimidine derivatives . Quantum and chemical parameters are calculated and the molecular electrostatic surface potential (MEP) is studied, which predicts the highly electronic sites around the compounds .Chemical Reactions Analysis
The chemical reactions involving this compound are likely to involve the conversion of the C=O group into the C=S functional group-based tricyclic pyrimidinone systems . This is typically achieved using Lawesson’s reagent and phosphorus pentasulfide as thionation agents .Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
2-(2-hydroxyphenyl)-9-methyl-3,5-dihydro-4H-chromeno[2,3-d]pyrimidine-4-thione is a compound that can be synthesized through various chemical reactions, including catalyst-free, one-pot, three-component synthesis methods. These methods involve the reaction of certain acids, aldehydes, and quinones under mild, ambient conditions, highlighting the compound's role in the development of new pharmaceuticals due to its diverse substitution possibilities and high yield potential (Brahmachari & Nayek, 2017; Kamdar et al., 2011).
Biomedical Applications
This compound and its derivatives have shown significant potential in biomedical research, particularly in the synthesis of compounds with pronounced antitubercular, antimicrobial, and antifungal activities. These properties are attributed to the structural features of the compound, which allow for the synthesis of novel derivatives with enhanced biological activities. The studies have also explored the compound's interaction with various bacterial and fungal strains, providing a foundation for future antimicrobial agents (Kamdar et al., 2011; T. Bansode et al., 2011).
Catalysis and Green Chemistry
Research has also focused on the use of this compound in catalysis and green chemistry applications, where it serves as a building block for the synthesis of chromeno-pyrimidine derivatives. These syntheses often employ eco-friendly catalysts and conditions, contributing to the development of sustainable chemical processes. The compound's versatility in synthesis underlines its importance in creating environmentally benign methodologies in organic chemistry (Jamasbi et al., 2021; G. Brahmachari et al., 2019).
Mecanismo De Acción
Target of Action
Similar compounds have been found to exhibit anti-inflammatory and anticancer properties , suggesting potential targets could be inflammatory pathways and cancer cell lines.
Mode of Action
Based on its structural similarity to other pyrimidinone derivatives, it may interact with its targets to modulate their activity . This could result in changes to cellular processes, potentially leading to anti-inflammatory or anticancer effects .
Biochemical Pathways
Given its potential anti-inflammatory and anticancer properties, it may impact pathways related to inflammation and cell proliferation .
Result of Action
Based on its potential anti-inflammatory and anticancer properties, it may modulate cellular processes in a way that reduces inflammation and inhibits cancer cell growth .
Análisis Bioquímico
Biochemical Properties
It is known that thieno[3,4-d]pyrimidin-4(3H)-thione, a related compound, can efficiently populate a long-lived and reactive triplet state, generating singlet oxygen with a quantum yield of about 80% independent of solvent . This suggests that 2-(2-hydroxyphenyl)-9-methyl-3,5-dihydro-4H-chromeno[2,3-d]pyrimidine-4-thione may also have significant biochemical activity.
Cellular Effects
It is known that related compounds, such as thieno[3,4-d]pyrimidin-4(3H)-thione, exhibit high photodynamic efficacy against monolayer melanoma cells and cervical cancer cells both under normoxic and hypoxic conditions . This suggests that this compound may also have significant effects on various types of cells and cellular processes.
Molecular Mechanism
It is known that related compounds, such as thieno[3,4-d]pyrimidin-4(3H)-thione, inhibit d-Dopachrome Tautomerase Activity and suppress the proliferation of Non-Small Cell Lung Cancer Cells . This suggests that this compound may also exert its effects at the molecular level through similar mechanisms.
Temporal Effects in Laboratory Settings
It is known that related compounds, such as thieno[3,4-d]pyrimidin-4(3H)-thione, exhibit long-lived and reactive triplet states . This suggests that this compound may also have significant temporal effects in laboratory settings.
Metabolic Pathways
It is known that pyrimidine metabolism encompasses all enzymes involved in the synthesis, degradation, salvage, interconversion, and transport of these molecules . This suggests that this compound may also be involved in similar metabolic pathways.
Propiedades
Número CAS |
902941-23-5 |
|---|---|
Fórmula molecular |
C18H14N2O2S |
Peso molecular |
322.38 |
Nombre IUPAC |
2-(2-hydroxyphenyl)-9-methyl-1,5-dihydrochromeno[2,3-d]pyrimidine-4-thione |
InChI |
InChI=1S/C18H14N2O2S/c1-10-5-4-6-11-9-13-17(22-15(10)11)19-16(20-18(13)23)12-7-2-3-8-14(12)21/h2-8,21H,9H2,1H3,(H,19,20,23) |
Clave InChI |
ZYJUIKZUMQHXRG-UHFFFAOYSA-N |
SMILES |
CC1=C2C(=CC=C1)CC3=C(O2)NC(=NC3=S)C4=CC=CC=C4O |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(naphthalen-1-yl)-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2853646.png)
![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-(3-iodophenyl)acetic acid](/img/structure/B2853648.png)
![3-[4-(2,2-Difluoroethyl)piperazin-1-yl]butanoic acid](/img/structure/B2853649.png)


![7-(4-chlorophenyl)-2-[4-(2-furoyl)piperazin-1-yl]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2853653.png)
![2,5,6-trimethyl-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B2853657.png)
![2-[4-({5H,6H,7H-cyclopenta[c]pyridazin-3-yloxy}methyl)piperidin-1-yl]-5-(trifluoromethyl)pyridine](/img/structure/B2853658.png)

![2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-N-(3-(furan-2-yl)-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)acetamide](/img/structure/B2853661.png)
![N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-((4-fluorophenyl)thio)butanamide hydrochloride](/img/structure/B2853662.png)

![2-(3-chlorophenyl)-9-(3-hydroxyphenyl)-4H,5H,6H,7H,8H,9H-[1,2,4]triazolo[3,2-b]quinazolin-8-one](/img/structure/B2853668.png)
